molecular formula C8H18S3 B2925726 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane CAS No. 6052-45-5

1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane

Cat. No.: B2925726
CAS No.: 6052-45-5
M. Wt: 210.41
InChI Key: HXWQHTRVLDSEQM-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane is an organic sulfur compound of significant interest in scientific research, particularly in the fields of flavor and fragrance chemistry. Compounds with multiple ethylsulfanyl groups are frequently identified as key odorants in natural products. For instance, research on potent aromas, such as that of Thai durian, has shown that molecules with similar 1,1-bis(alkylsulfanyl) alkane structures or related thioether chains are major contributors to complex sulfurous, roasted onion, and durian-like notes . This makes 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane a valuable reference standard for the identification and characterization of such odor-active compounds in food extracts and essential oils. Beyond its role in aroma analysis, this compound serves as a versatile synthetic intermediate or building block for more complex chemical entities. Its structure, featuring multiple sulfur-based functional groups, is a key motif in the study of sulfur mustard analogs . Researchers utilize this compound to investigate the structure-activity relationships, stability, and reactivity of sulfur-containing molecules, which is crucial for developing detection methods and countermeasures . The properties of related sulfides, such as 2-Chloroethyl ethyl sulfide, underscore the importance of handling these materials with extreme care, as they can pose serious health hazards . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before use.

Properties

IUPAC Name

1-ethylsulfanyl-2-(2-ethylsulfanylethylsulfanyl)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWQHTRVLDSEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCSCCSCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane can be synthesized through a multi-step process involving the reaction of ethyl mercaptan with ethylene dichloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis and is catalyzed by a base such as sodium hydroxide. The general reaction scheme is as follows:

  • Ethylene dichloride reacts with sodium ethylsulfanyl to form 1-(ethylsulfanyl)-2-chloroethane.
  • The intermediate 1-(ethylsulfanyl)-2-chloroethane undergoes further reaction with sodium ethylsulfanyl to yield the final product, 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane.

Industrial Production Methods: In an industrial setting, the production of 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thioether using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions, typically using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents such as chlorine or bromine, polar aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the original thioether.

    Substitution: Various substituted thioethers depending on the halogenating agent used.

Scientific Research Applications

1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved include:

    Covalent Bond Formation: The ethylsulfanyl groups can react with nucleophilic sites on proteins and enzymes, altering their activity.

    Oxidation-Reduction Reactions: The compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

(a) 1-{[1-(Ethylsulfanyl)ethyl]sulfanyl}ethanethiol (Durian-Derived Compound)

  • Structure : Contains three sulfur atoms, including a thiol (–SH) group and two ethylsulfanyl moieties.
  • Properties : Volatile and odor-active, contributing to the pungent aroma of durian fruit. The thiol group enhances reactivity compared to the target compound, making it prone to oxidation or disulfide formation .

(b) Adamantyl Thiadiazole Derivatives (e.g., Compound 47)

  • Structure : Combines an adamantyl group with a 5-(ethylsulfanyl)-1,3,4-thiadiazole ring.
  • Properties : Higher molecular weight (~350–400 g/mol) and lipophilicity due to the adamantane core. The ethylsulfanyl group here enhances enzyme inhibition (e.g., 11β-HSD1) by interacting with hydrophobic binding pockets .
  • Applications : Pharmaceutical candidates for metabolic disorders.

Sulfur-Containing Halogenated Compounds

(a) 2-Chloroethyl Ethyl Sulfide (CAS 693-07-2)

  • Structure : Features a chlorine atom adjacent to the ethylsulfanyl group.
  • Properties : Higher reactivity due to the electron-withdrawing Cl atom, enabling nucleophilic substitution. Classified as a sulfur mustard analog but with reduced toxicity compared to traditional mustard agents .
  • Applications : Intermediate in chemical warfare research and organic synthesis.

(b) 1-Chloro-2-(ethylsulfonyl)ethane (CAS 25027-40-1)

  • Structure : Contains a sulfonyl (–SO₂–) group instead of thioether.
  • Properties : Oxidized sulfur center increases polarity and stability. The sulfonyl group enhances resistance to hydrolysis but reduces nucleophilicity compared to thioethers .
  • Applications : Used in sulfonation reactions and polymer crosslinking.

Disulfide and Polysulfur Compounds

(a) 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine

  • Structure : Contains a disulfide (–S–S–) bridge and amine groups.
  • Properties : Prone to redox reactions, enabling dynamic bond formation/cleavage. Less stable than thioethers under acidic or oxidative conditions .
  • Applications : Investigated in drug delivery systems and biodegradable materials.

(b) 1,1'-(Methylenedisulfonyl)bis-ethane (Bis(ethylsulfonyl)methane)

  • Structure : Two ethylsulfonyl groups connected via a methylene (–CH₂–) bridge.
  • Properties: High thermal stability and strong electron-withdrawing effects due to sulfonyl groups. Non-reactive in most organic reactions, contrasting sharply with the target compound’s thioether-based reactivity .
  • Applications : Specialty solvent or stabilizer in high-temperature processes.

Key Comparative Data

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties Applications References
1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane C₆H₁₄S₃ Thioethers (×3) ~182 Moderate polarity, stable Organic synthesis, materials
1-{[1-(Ethylsulfanyl)ethyl]sulfanyl}ethanethiol C₅H₁₂S₃ Thiol, thioethers ~168 Volatile, odor-active Flavor chemistry
2-Chloroethyl Ethyl Sulfide C₄H₉ClS Thioether, chloroalkyl ~124.5 Reactive, toxic Chemical intermediates
1-Chloro-2-(ethylsulfonyl)ethane C₄H₉ClO₂S Sulfonyl, chloroalkyl ~156.6 Oxidized, stable Polymer chemistry
Bis(ethylsulfonyl)methane C₅H₁₂O₄S₂ Sulfonyl (×2) ~224.3 High thermal stability High-temperature stabilizers

Research Findings and Implications

  • Biological Activity : Ethylsulfanyl groups in adamantyl derivatives (e.g., Compound 47) demonstrate enhanced enzyme inhibition, suggesting the target compound could be modified for pharmaceutical applications .
  • Stability : Sulfur oxidation state critically impacts stability. Thioethers (target compound) are less prone to hydrolysis than disulfides but more reactive than sulfones .

Biological Activity

1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane, with the chemical formula C8H18S3C_8H_{18}S_3 and CAS number 5943-31-7, is a compound characterized by its unique sulfur-containing structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. The following sections explore its biological activity, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.

The compound belongs to a class of thioether compounds, which are known for their diverse biological activities. Its structure can be summarized as follows:

  • Molecular Formula : C8H18S3C_8H_{18}S_3
  • Synonyms : 3,6,9-Trithiaundecane, Bis(beta-ethyl-mercapto-ethyl)sulfide.

Antimicrobial Activity

Recent studies have demonstrated that 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane exhibits significant antimicrobial properties. A study conducted on various extracts found that compounds with similar sulfur structures showed pronounced antibacterial and antifungal activities against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

Compound MIC (µg/ml) Target Organism
1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane6.25 - 1000Various bacteria and fungi
Aurantiamide acetate6.25Staphylococcus aureus
Lupeol100Candida albicans

This indicates that the compound may possess properties that could be harnessed in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of thioether compounds has been explored in various studies. While specific data on 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane is limited, related compounds have shown promising results in scavenging free radicals. For instance, the DPPH radical-scavenging assay revealed that certain sulfur-containing compounds exhibit IC50 values ranging from 10 to 20 µg/ml, suggesting a strong capacity to neutralize oxidative stress.

Case Studies

One notable case study involved the evaluation of sulfur-containing compounds derived from various plant sources. These compounds were tested for their ability to modulate enzymatic activity related to detoxification processes in human liver cells. The results indicated that these compounds could enhance the expression of phase II detoxifying enzymes, potentially offering protective effects against xenobiotic toxicity.

Q & A

Q. What are the recommended synthetic routes for 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, highlights the use of ethyl thiols reacting with halogenated precursors (e.g., 1-chloro-2-(ethylsulfanyl)ethane, CAS 693-07-2 ). Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups.
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Bases like KOH or NaOH improve deprotonation of thiols, as seen in for analogous syntheses.
    Yield optimization requires monitoring intermediates via TLC or GC-MS to minimize disulfide byproducts.

Q. How can the compound’s structure be validated using crystallographic and spectroscopic methods?

  • X-ray crystallography : Use SHELX programs ( ) for structure refinement. provides a protocol for crystal growth (e.g., slow evaporation in benzene) and data collection (Cu-Kα radiation).
  • Spectroscopy :
    • EI-MS : Detect molecular ion peaks (e.g., m/z [M⁺] in ) and fragmentation patterns.
    • ¹H/¹³C NMR : Assign peaks based on ethylsulfanyl group shifts (δ ~2.5–3.0 ppm for SCH₂CH₃ protons).
    • FT-IR : Confirm S–C and C–H stretching bands (~650 cm⁻¹ and 2900 cm⁻¹, respectively).

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : The compound is lipophilic, with limited solubility in water. Use organic solvents (e.g., DCM, ethyl acetate) for reactions, as in . Hydrochloride salt derivatives ( ) may improve aqueous solubility.
  • Stability :
    • Avoid strong oxidizers to prevent sulfoxide/sulfone formation.
    • Store under inert gas (N₂/Ar) at –20°C to mitigate disulfide degradation.

Advanced Research Questions

Q. How can conflicting metabolic pathway data for ethylsulfanyl-containing compounds be resolved?

identifies two competing pathways for 2C-T-2 metabolism: (1) deamination followed by oxidation/reduction, and (2) acetylated amino derivatives. To address contradictions:

  • Isotopic labeling : Use ¹⁴C-labeled ethylsulfanyl groups to track metabolic fate in vitro.
  • Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP2D6) to identify dominant pathways.
  • Cross-species comparison : Compare rodent vs. human liver microsome data to assess metabolic conservation.

Q. What computational tools are optimal for modeling intermolecular interactions of this compound in crystallographic studies?

  • Mercury CSD 2.0 ( ): Analyze packing patterns and void spaces in crystal lattices.
  • DFT calculations : Use Gaussian or ORCA to model sulfur-mediated hydrogen bonds and van der Waals interactions.
  • ConQuest : Search the Cambridge Structural Database (CSD) for analogous ethylsulfanyl structures to predict packing motifs.

Q. How do structural modifications (e.g., replacing ethylsulfanyl with methylsulfanyl groups) impact biological activity?

Refer to , which synthesizes adamantyl ketones with ethylsulfanyl substituents. Methodological steps include:

  • SAR studies : Compare IC₅₀ values of analogs (e.g., compounds 46 vs. 47 in ) against target enzymes.
  • Docking simulations : Use AutoDock Vina to predict binding affinity changes due to alkyl chain length.
  • Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC).

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • HPLC-PDA : Use C18 columns with UV detection at 254 nm to resolve thioether byproducts.
  • GC-MS with derivatization : Convert impurities to volatile derivatives (e.g., silylation) for enhanced sensitivity, as applied in for sulfur-containing flavor compounds.
  • Elemental analysis : Confirm sulfur content (±0.3% deviation) to validate purity.

Q. How can crystallographic twinning complicate structural refinement, and what strategies mitigate this?

As noted in , SHELXL handles twinned data via HKLF 5 format. Strategies include:

  • Twin law identification : Use PLATON to detect twin operators (e.g., 2-fold rotations).
  • Batch refinement : Refine twin fractions and scale factors iteratively.
  • High-resolution data : Collect data to ≤1.0 Å resolution to improve electron density maps.

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